Comparative Biochemical Potency: CK2-IN-8 vs. Intra-Series Lead Compounds
In a head-to-head biochemical evaluation, CK2-IN-8 (compound 5c) exhibited significantly weaker inhibition of human CK2 (IC₅₀ >33 μM) compared to the most potent compounds from the same thienopyrimidine series [1]. The lead compounds 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid achieved IC₅₀ values of 0.1 μM and 0.125 μM, respectively, under identical assay conditions [1].
| Evidence Dimension | IC₅₀ for human protein kinase CK2 inhibition |
|---|---|
| Target Compound Data | IC₅₀ >33 μM |
| Comparator Or Baseline | IC₅₀ = 0.1 μM (4-methylphenyl derivative); IC₅₀ = 0.125 μM (4-ethoxyphenyl derivative) |
| Quantified Difference | At least 330-fold weaker potency relative to lead compounds |
| Conditions | In vitro enzymatic assay using human recombinant CK2 |
Why This Matters
This data establishes CK2-IN-8 as a low-potency comparator within its own chemical series, essential for SAR studies and as a negative control in CK2 activity assays.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, Balanda AO, Kukharenko OP, Kotey IM, Ostrynska OV, Yarmoluk SM. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011 Mar;46(3):870-6. View Source
